molecular formula C14H21NO4 B4949988 4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine CAS No. 136547-41-6

4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine

Cat. No.: B4949988
CAS No.: 136547-41-6
M. Wt: 267.32 g/mol
InChI Key: XSVOGFYKOGCGOL-UHFFFAOYSA-N
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Description

4-((2-Oxo-1-oxaspiro(45)dec-4-yl)carbonyl)morpholine is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the spirocyclic structure. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, alkyl groups, and other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)morpholine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications.

Properties

IUPAC Name

4-(morpholine-4-carbonyl)-1-oxaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c16-12-10-11(13(17)15-6-8-18-9-7-15)14(19-12)4-2-1-3-5-14/h11H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVOGFYKOGCGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929471
Record name 4-(Morpholine-4-carbonyl)-1-oxaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136547-41-6
Record name Morpholine, 4-((2-oxo-1-oxaspiro(4.5)dec-4-yl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136547416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Morpholine-4-carbonyl)-1-oxaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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